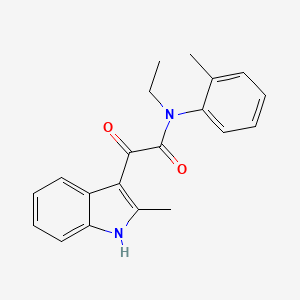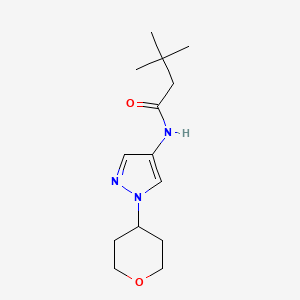
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone (hereafter referred to as CP) is an organic compound with a wide range of applications in scientific research. CP is a hydrophobic, non-toxic, and highly stable molecule that can be used as a solvent, a ligand, and a reagent in various laboratory experiments. CP has been extensively studied due to its potential in various scientific applications and its ability to interact with a variety of molecules.
Wissenschaftliche Forschungsanwendungen
CP has a variety of applications in scientific research due to its ability to interact with a variety of molecules. CP has been used as a ligand in metal-catalyzed cross-coupling reactions, as a solvent for organic reactions, and as a reagent for the synthesis of organic compounds. CP has also been used in the synthesis of polymers, in the production of nanoparticles, and in the synthesis of drugs.
Wirkmechanismus
CP has a variety of mechanisms of action depending on its application. In metal-catalyzed cross-coupling reactions, CP acts as a ligand, binding to the metal and stabilizing the reaction. In organic reactions, CP acts as a solvent, facilitating the reaction by providing a medium in which the reactants can interact. In the synthesis of polymers and nanoparticles, CP acts as a reagent, providing the necessary reactants for the reaction.
Biochemical and Physiological Effects
CP has no known biochemical or physiological effects. Due to its low toxicity and high stability, CP is considered to be non-toxic and safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using CP in laboratory experiments are its low toxicity, high stability, and ability to interact with a variety of molecules. These properties make CP an ideal choice for a wide range of laboratory experiments. The main limitation of using CP is its cost, as it can be relatively expensive compared to other reagents.
Zukünftige Richtungen
The future of CP in scientific research is bright due to its wide range of applications and its ability to interact with a variety of molecules. CP could be used in the development of new drugs, in the synthesis of new polymers, and in the production of new nanoparticles. CP could also be used in the development of new catalysts, in the synthesis of new organic compounds, and in the production of new materials. Additionally, CP could be used in the development of new analytical techniques and in the study of biochemical and physiological processes.
Synthesemethoden
CP can be synthesized through a number of methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction yields a mixture of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone and 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone hydrochloride. The hydrochloride can then be separated from the CP through recrystallization.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO/c1-13-15(11-16-18(22)7-4-8-19(16)23)20(25)9-10-24(13)12-14-5-2-3-6-17(14)21/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGSNKLRMVGWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2Cl)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


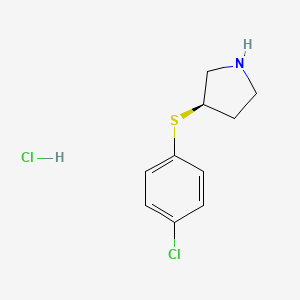
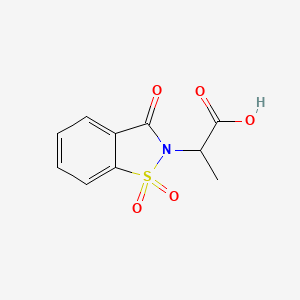

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)

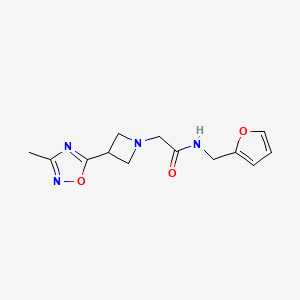

![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)

![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)
![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)
